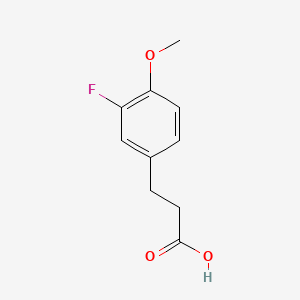

3-(3-fluoro-4-methoxyphenyl)propanoic acid

Description

The exact mass of the compound 3-(3-Fluoro-4-methoxyphenyl)propionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFWVRMLCVYIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990165 | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69888-90-0 | |

| Record name | 3-Fluoro-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069888900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluoro-4-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Fluoro-4-methoxyphenyl)propanoic Acid

CAS Number: 69888-90-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document outlines its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role as a modulator of G-protein coupled receptor 40 (GPR40).

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69888-90-0 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Appearance | White to off-white solid (predicted) |

Spectroscopic Data:

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, predicted spectra can be inferred from the analysis of analogous compounds.

Synthesis Methodology

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a common synthetic route for this class of compounds involves the hydrogenation of the corresponding cinnamic acid derivative.

General Experimental Protocol: Hydrogenation of a Cinnamic Acid Precursor

This protocol describes a general method for the synthesis of 3-phenylpropanoic acids from their cinnamic acid precursors, which can be adapted for the synthesis of this compound.

Materials:

-

3-(3-Fluoro-4-methoxyphenyl)cinnamic acid (precursor)

-

Ethanol

-

10% Palladium on charcoal (Pd/C)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Dissolve the 3-(3-fluoro-4-methoxyphenyl)cinnamic acid in a suitable solvent such as ethanol in a reaction vessel.

-

Add a catalytic amount of 10% palladium on charcoal to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Physicochemical Properties of 3-(3-fluoro-4-methoxyphenyl)propanoic Acid: A Technical Guide

Core Physicochemical Data

The following table summarizes the key physicochemical properties of interest for 3-(3-fluoro-4-methoxyphenyl)propanoic acid. It is important to note that the values presented are placeholders and would need to be determined experimentally.

| Property | Value | Method of Determination |

| Melting Point (°C) | Not available | Capillary Method |

| Boiling Point (°C) | Not available | Not applicable |

| pKa | Not available | Potentiometric Titration |

| logP | Not available | Shake-Flask Method |

| Aqueous Solubility (mg/mL) | Not available | Equilibrium Solubility Method |

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are provided below. These protocols are standard in the field and applicable to the characterization of this compound.

Melting Point Determination (Capillary Method)[1][2][3][4][5]

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic temperature range (typically 0.5-1.0°C). Impurities tend to depress and broaden the melting point range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the powdered, dry sample is introduced into the open end of a capillary tube.[1][2] The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 1-2 mm.[1]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1][4]

pKa Determination (Potentiometric Titration)[6][7]

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[5][6]

Apparatus and Materials:

-

pH meter with a combination pH electrode[5]

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Solution of this compound of known concentration (e.g., 1 mM)[5]

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)[5]

-

Nitrogen gas source[5]

Procedure:

-

Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar. The ionic strength is adjusted with KCl solution.[5] The solution is purged with nitrogen to remove dissolved carbon dioxide.[5]

-

Titration: The pH electrode is immersed in the solution, and the initial pH is recorded. The standardized NaOH solution is added in small, precise increments from the buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[5]

-

Data Analysis: The pH is plotted against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid titration curve.[5][6] At the half-equivalence point, where half of the acid has been neutralized, the pH is equal to the pKa.[7]

logP Determination (Shake-Flask Method)[7][9][10][11]

The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity. The shake-flask method is the gold standard for logP determination.[8]

Apparatus and Materials:

-

n-Octanol (pre-saturated with water)

-

Water or phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol)[9][10]

-

Separatory funnel or vials

-

Mechanical shaker or rotator[9]

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)[11]

-

Sample of this compound

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.[10]

-

Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[6][9]

-

Equilibration: The mixture is agitated for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases until equilibrium is reached.[9]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

Aqueous Solubility Determination[14][15][16][17]

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. The equilibrium solubility method, often referred to as the shake-flask method, is a common approach.[13]

Apparatus and Materials:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration device (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

-

Sample of this compound

-

Distilled or deionized water (or buffer of a specific pH)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous solvent.[14]

-

Equilibration: The vials are sealed and agitated in a thermostatically controlled environment for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[15]

-

Sample Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to separate the undissolved solid.[13]

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method.

-

Solubility Value: The determined concentration represents the equilibrium solubility of the compound at that specific temperature and pH.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. pennwest.edu [pennwest.edu]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. enamine.net [enamine.net]

- 10. agilent.com [agilent.com]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Technical Dossier: Physicochemical Properties of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physicochemical properties of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a compound of interest in synthetic chemistry and pharmaceutical research. The data presented herein is collated from verified chemical supplier databases.

Chemical Identity and Molecular Properties

This compound is a carboxylic acid derivative containing a substituted phenyl ring. Its structural features—a fluorine atom and a methoxy group on the benzene ring attached to a propanoic acid tail—define its chemical reactivity and physical characteristics. The precise determination of its molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

The molecular properties of this compound are summarized in the table below. The molecular weight is derived from its molecular formula, C10H11FO3, based on the standard atomic weights of its constituent elements.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 69888-90-0 | |

| Molecular Formula | C10H11FO3 | |

| Molecular Weight | 198.19 g/mol | |

| MDL Number | MFCD06823839 |

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The process for this compound is outlined below.

Experimental Protocol: Calculation of Molecular Weight

Objective: To calculate the theoretical molecular weight of this compound from its molecular formula (C10H11FO3).

Methodology:

-

Identify the constituent elements from the molecular formula: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

-

Determine the number of atoms for each element.

-

Carbon: 10

-

Hydrogen: 11

-

Fluorine: 1

-

Oxygen: 3

-

-

Obtain the standard atomic weight for each element from the IUPAC Periodic Table.

-

C: ~12.011 g/mol

-

H: ~1.008 g/mol

-

F: ~18.998 g/mol

-

O: ~15.999 g/mol

-

-

Calculate the total mass for each element by multiplying the atom count by its atomic weight.

-

Sum the total masses of all elements to determine the molecular weight of the compound.

Calculation:

-

(10 × 12.011 g/mol ) + (11 × 1.008 g/mol ) + (1 × 18.998 g/mol ) + (3 × 15.999 g/mol ) = 198.193 g/mol

This calculated value is consistent with the molecular weight provided by chemical suppliers.

Visualization of Chemical Data Relationship

The following diagram illustrates the logical workflow from the chemical name to the final calculated molecular weight, highlighting the key intermediate data points.

Elucidation of the Chemical Structure of 3-(3-fluoro-4-methoxyphenyl)propanoic acid: A Technical Guide

Disclaimer: The spectral data presented in this document is predicted based on the known chemical structure of 3-(3-fluoro-4-methoxyphenyl)propanoic acid and established principles of spectroscopic analysis. It is intended to serve as an illustrative guide for the process of structure elucidation and is not based on experimentally recorded spectra.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The precise determination of its chemical structure is fundamental for understanding its reactivity, and biological activity, and for ensuring its purity and quality. This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of this compound. The primary techniques discussed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 69888-90-0[1][2] |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol [1][2] |

| Appearance | Predicted to be a solid |

| Purity | >95% (typical for commercially available samples)[2] |

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound and the rationale behind the predictions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, broad | 1H | -COOH |

| ~7.05 | Doublet of doublets | 1H | Ar-H (H-6) |

| ~6.95 | Doublet of doublets | 1H | Ar-H (H-2) |

| ~6.85 | Triplet | 1H | Ar-H (H-5) |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~2.90 | Triplet | 2H | -CH₂-Ar |

| ~2.65 | Triplet | 2H | -CH₂-COOH |

1: -COOH

2: Ar-H (H-6)

3: Ar-H (H-2)

4: Ar-H (H-5)

5: -OCH₃

6: -CH₂-Ar

7: -CH₂-COOH

>]; } } Predicted ¹H NMR assignment visualization.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~152 (d, J ≈ 245 Hz) | C-F |

| ~146 | C-OCH₃ |

| ~125 | C-H |

| ~118 (d, J ≈ 18 Hz) | C-H |

| ~115 (d, J ≈ 2 Hz) | C-H |

| ~113 | C-H |

| ~56 | -OCH₃ |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 198 | 60 | [M]⁺ (Molecular Ion) |

| 153 | 100 | [M - COOH]⁺ |

| 138 | 40 | [M - COOH - CH₃]⁺ |

| 109 | 30 | [C₇H₆FO]⁺ |

Experimental Protocols

The following sections describe a plausible synthesis route and standard analytical procedures for the characterization of this compound.

Synthesis

A potential synthetic route to this compound involves the Heck coupling of 3-fluoro-4-methoxyphenol with acrylic acid, followed by reduction of the resulting cinnamic acid derivative. A more direct, though potentially lower-yielding, approach could be a modified Perkin or Knoevenagel condensation followed by reduction. A generalized procedure for the hydrogenation of a cinnamic acid precursor is described below.

Protocol: Hydrogenation of 3-(3-fluoro-4-methoxyphenyl)acrylic acid

-

Reaction Setup: To a solution of 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1 equivalent) in ethanol (10 mL/g) in a hydrogenation vessel is added 10% Palladium on carbon (1-2 mol%).

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectral data would be acquired on a mass spectrometer with an electron ionization (EI) source.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structure elucidation of this compound. The predicted data presented in this guide, derived from fundamental principles of spectroscopy, illustrates how the analysis of these spectra would lead to the confirmation of the compound's molecular structure. While experimental verification is the gold standard, this guide serves as a robust framework for researchers and professionals in the field of drug development and chemical sciences.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring, in addition to the propanoic acid side chain, results in a characteristic set of chemical shifts, multiplicities, and coupling constants. The predicted data are summarized in the table below.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2' | ~ 7.05 | Doublet of doublets (dd) | 1H | J ≈ 8.5, 2.0 |

| H-5' | ~ 6.90 | Triplet (t) | 1H | J ≈ 8.5 |

| H-6' | ~ 7.00 | Doublet of doublets (dd) | 1H | J ≈ 11.5, 2.0 |

| OCH₃ | ~ 3.85 | Singlet (s) | 3H | - |

| -CH₂- (α to COOH) | ~ 2.65 | Triplet (t) | 2H | J ≈ 7.5 |

| -CH₂- (β to COOH) | ~ 2.90 | Triplet (t) | 2H | J ≈ 7.5 |

| -COOH | > 10.0 | Broad singlet (br s) | 1H | - |

Structural Assignment and Proton Environments

The chemical structure of this compound with the predicted proton assignments is illustrated below. The diagram highlights the different proton environments within the molecule, which give rise to the distinct signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2][3] The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.

-

After the sample has completely dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[2]

-

If necessary, filter the solution to remove any particulate matter before transferring it to the NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[1][4]

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

-

Set the appropriate acquisition parameters, including:

-

Number of scans: Typically 8 to 16 scans for a sample of this concentration.

-

Pulse sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition time: Typically 2-4 seconds.

-

Relaxation delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

-

Acquire the free induction decay (FID) signal.

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure that all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.

This comprehensive guide provides the necessary information for the acquisition, analysis, and interpretation of the ¹H NMR spectrum of this compound, aiding in its unambiguous identification and characterization.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

In-depth Technical Guide: 13C NMR Data for 3-(3-fluoro-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for the compound 3-(3-fluoro-4-methoxyphenyl)propanoic acid (CAS No: 69888-90-0). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted 13C NMR data, which serves as a valuable reference for its identification and structural elucidation. Additionally, a comprehensive, standardized experimental protocol for the acquisition of 13C NMR data for similar small organic molecules is provided.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The carbon atoms in the molecular structure are numbered for clear assignment of the corresponding chemical shifts.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom (C#) | Predicted Chemical Shift (δ, ppm) |

| 1 | 178.6 |

| 2 | 35.1 |

| 3 | 29.8 |

| 4 | 132.5 |

| 5 | 118.1 |

| 6 | 113.8 |

| 7 | 147.2 |

| 8 | 152.0 (d, J = 245 Hz) |

| 9 | 124.8 |

| 10 | 56.4 |

Note: Predicted values are generated using computational algorithms and may vary slightly from experimental results. The splitting pattern for C8 is a doublet (d) due to coupling with the adjacent fluorine atom, with a predicted coupling constant (J) of approximately 245 Hz.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in correspondence with the data presented in Table 1.

In-Depth Technical Guide: Mass Spectrometry Analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a compound of interest in drug discovery and development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and a logical workflow for its characterization.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry. Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and quantification of such compounds.[1] When coupled with liquid chromatography (LC), LC-MS provides a robust method for separating the analyte from complex matrices and obtaining high-quality mass spectral data.[2] This guide details the anticipated mass spectral behavior of this compound and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Data

Molecular Ion

The nominal molecular weight of this compound (C₁₀H₁₁FO₃) is 198.19 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at an m/z of 199.08. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of 197.07.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to follow characteristic pathways for carboxylic acids and substituted benzene rings.[7] The primary fragmentation events are likely to involve the loss of the carboxylic acid group and cleavages within the propanoic acid side chain.

A summary of predicted key fragments is presented in the table below.

| Predicted Fragment Ion | Structure | m/z (ESI+) | m/z (ESI-) | Notes |

| [M+H]⁺ / [M-H]⁻ | C₁₀H₁₁FO₃ | 199.08 | 197.07 | Molecular Ion |

| [M-H₂O+H]⁺ | C₁₀H₉FO₂ | 181.07 | - | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | C₉H₁₀FO | 153.07 | - | Loss of the carboxylic acid group (decarboxylation) |

| [M-CH₂COOH]⁺ | C₈H₈FO | 139.06 | - | Cleavage of the bond between the alpha and beta carbons of the side chain |

| [C₇H₆FO]⁺ | C₇H₆FO | 125.04 | - | Tropylium-like ion formed from the fluoromethoxybenzyl moiety |

Experimental Protocols

The following protocols are recommended for the LC-MS analysis of this compound. These are based on established methods for the analysis of small organic acids and related compounds.[8][9][10][11]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and preventing contamination of the LC-MS system.[2][12][13]

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration range of 1-100 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Mass Range | m/z 50-500 |

| Data Acquisition | Full Scan and Tandem MS (MS/MS) of the precursor ion |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the mass spectrometry analysis and a hypothetical signaling pathway context where this compound might be studied.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 6. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. imtakt.com [imtakt.com]

- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 10. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]

- 11. osti.gov [osti.gov]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. tecan.com [tecan.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry and drug development. The guide outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for obtaining the spectrum, and illustrates the analytical workflow.

Molecular Structure and Expected Vibrational Modes

This compound is a carboxylic acid derivative containing a substituted benzene ring. Its structure comprises several key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a carboxylic acid group (-COOH), a phenyl ring, a C-F bond, and a C-O ether linkage. The analysis of the IR spectrum allows for the confirmation of these structural features.

The primary vibrational modes expected for this molecule include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-H stretching from both the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and C-F and C-O stretching vibrations.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad | O-H stretching (hydrogen-bonded) | Carboxylic Acid (-COOH) |

| 3100 - 3000 | Medium | C-H stretching | Aromatic Ring |

| 2975 - 2845 | Medium | C-H stretching | Aliphatic Chain (-CH₂) |

| 1725 - 1700 | Strong | C=O stretching | Carboxylic Acid (-COOH) |

| 1615 - 1580 | Medium | C=C stretching | Aromatic Ring |

| 1510 - 1450 | Medium | C=C stretching | Aromatic Ring |

| 1260 - 1200 | Strong | Asymmetric C-O-C stretching | Aryl Ether |

| 1100 - 1000 | Strong | C-F stretching | Aryl Fluoride |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching | Aryl Ether |

| 960 - 900 | Broad | O-H out-of-plane bending | Carboxylic Acid (-COOH) |

| 900 - 675 | Medium | C-H out-of-plane bending | Aromatic Ring |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol details the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy method, which is well-suited for obtaining the IR spectrum of solid organic compounds.[1]

Instrumentation:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Data Acquisition:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

Data Processing: Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

An alternative method for solid samples is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[2]

Logical Workflow for Infrared Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound.

Caption: Logical workflow for IR spectral analysis.

Interpretation of the Spectrum

The interpretation of the obtained IR spectrum involves correlating the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

-

Carboxylic Acid Group: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a strong indicator of the O-H stretching of a hydrogen-bonded carboxylic acid.[3] This, combined with a strong, sharp absorption around 1725-1700 cm⁻¹ for the C=O stretch, confirms the carboxylic acid functionality.

-

Aromatic System: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[4] The C=C stretching vibrations within the benzene ring typically appear as a pair of bands in the 1615-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions. The substitution pattern on the benzene ring can be further elucidated by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹).[4]

-

Aryl Ether and Aryl Fluoride: A strong absorption band due to the asymmetric C-O-C stretching of the aryl ether is expected around 1260-1200 cm⁻¹. The C-F stretching vibration will give rise to a strong band in the 1100-1000 cm⁻¹ region.

By systematically identifying these key absorption bands, the infrared spectrum provides a reliable fingerprint for the molecular structure of this compound, confirming the presence of all its constituent functional groups. This analytical technique is invaluable for the structural elucidation and quality control of this and related compounds in a research and development setting.

References

- 1. amherst.edu [amherst.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

Solubility of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document presents a framework for understanding its likely solubility profile based on the general behavior of aromatic carboxylic acids. It includes detailed experimental protocols for determining solubility and a discussion of the compound's potential biological relevance, illustrated through a hypothetical signaling pathway. The information herein is intended to serve as a valuable resource for researchers engaged in the development of drug candidates with similar structural motifs.

Introduction

This compound is a substituted aromatic carboxylic acid. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to low absorption and inadequate systemic exposure, posing significant challenges during drug development.[1][2] Understanding the solubility of a compound in various organic solvents is essential for processes such as purification, formulation, and the development of analytical methods. This guide outlines the expected solubility behavior of this compound and provides standardized methods for its empirical determination.

Predicted Solubility Profile

Illustrative Solubility Data

The following table provides a representative, hypothetical dataset for the solubility of this compound in a range of common organic solvents at ambient temperature. Note: These values are illustrative and should be confirmed by experimental measurement.

| Solvent | Chemical Class | Predicted Solubility (mg/mL) |

| Methanol | Alcohol | > 50 |

| Ethanol | Alcohol | > 50 |

| Isopropanol | Alcohol | 20 - 50 |

| Acetone | Ketone | > 50 |

| Ethyl Acetate | Ester | 10 - 20 |

| Acetonitrile | Nitrile | 20 - 50 |

| Dichloromethane | Halogenated | 5 - 10 |

| Toluene | Aromatic Hydrocarbon | < 1 |

| Heptane | Aliphatic Hydrocarbon | < 0.1 |

| Water | Aqueous | < 0.1 |

| 5% NaOH (aq) | Aqueous Base | > 100 |

| 5% HCl (aq) | Aqueous Acid | < 0.1 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are standard experimental protocols for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid screening of a compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of organic and aqueous solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, acetone)

-

Small test tubes (10 x 75 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 0.2 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1 minute.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, add another 0.2 mL of the solvent and vortex again. Repeat until a total of 1 mL of solvent has been added.

-

Record the solubility as "soluble," "partially soluble," or "insoluble." For aqueous solutions, note any effervescence (in NaHCO3) or temperature changes.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for quantifying the solubility of a compound in a specific solvent.[1][5]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtrate in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Visualization of Experimental and Logical Workflows

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity.

Caption: A flowchart outlining the key steps in determining the solubility profile of a compound.

Hypothetical Signaling Pathway

Phenylpropanoic acid derivatives have been investigated for their potential as G protein-coupled receptor 40 (GPR40) agonists, which are of interest in the treatment of type 2 diabetes.[6] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a GPR40 agonist.

Caption: A diagram of a potential GPR40-mediated signaling cascade in a pancreatic beta cell.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its determination. The provided experimental protocols for both qualitative and quantitative analysis will enable researchers to generate reliable solubility data. The predicted solubility profile and the illustrative signaling pathway offer valuable context for the compound's potential applications in drug development. Further experimental investigation is necessary to establish a definitive solubility profile and to explore the biological activities of this compound.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Assessment of 3-(3-fluoro-4-methoxyphenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and considerations for the purity assessment of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques necessary to characterize this compound.

Physicochemical Properties

A foundational aspect of purity assessment is a clear understanding of the compound's physicochemical properties. These parameters are crucial for method development and data interpretation.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₀H₁₁FO₃ | N/A |

| Molecular Weight | 198.19 g/mol | |

| CAS Number | 69888-90-0 | |

| Melting Point | Not available in the searched literature. | N/A |

| Boiling Point | Not available in the searched literature. | N/A |

| Solubility | Not available in the searched literature. | N/A |

Analytical Workflow for Purity Assessment

A systematic approach is essential for the comprehensive purity assessment of this compound. The following diagram illustrates a typical workflow, integrating various analytical techniques to achieve a complete purity profile.

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Detailed experimental protocols are critical for reproducible and reliable purity analysis. The following sections outline methodologies for key analytical techniques. It is important to note that while specific methods for this compound are not widely published, the following protocols are based on established methods for structurally similar aromatic carboxylic acids and can be adapted and validated.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds like aromatic carboxylic acids.[3] A reversed-phase method is generally suitable.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase pH adjustment)

-

This compound reference standard

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare the sample solution at the same concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak.

Caption: A streamlined workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4] For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility.

Objective: To identify and quantify volatile impurities and to confirm the identity of the main component after derivatization.

Derivatization (Example with BSTFA):

-

Accurately weigh about 1 mg of the sample into a vial.

-

Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

-

Heat the vial at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions (Example):

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at 1.0 mL/min |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-500 amu |

Data Analysis: The resulting mass spectrum of the derivatized main peak can be used to confirm the molecular weight and structure. Impurities can be identified by comparing their mass spectra to library databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).

Objective: To confirm the chemical structure of this compound and to identify and quantify any structurally related impurities.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For qNMR, an internal standard with a known purity and a resonance that does not overlap with the analyte signals is added.

Data Acquisition and Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound.

-

The number of signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule.

-

Impurities may be identified by the presence of unexpected signals.

Potential Impurities

The purity assessment should consider potential impurities arising from the synthetic route and degradation. Common impurities for similar compounds may include:

-

Starting materials and reagents from the synthesis.

-

Byproducts of the reaction.

-

Isomers of the final product.

-

Degradation products formed during storage.

A thorough understanding of the synthetic pathway is crucial for identifying potential process-related impurities.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While specific experimental data for some physicochemical properties and analytical methods are not widely published, this guide provides a framework based on established principles for the analysis of aromatic carboxylic acids. The combination of chromatographic techniques (HPLC and GC) for purity determination and spectroscopic methods (NMR and MS) for structural confirmation and impurity identification will provide a comprehensive and reliable assessment of the compound's purity. It is imperative that all analytical methods are properly validated for their intended use.

References

- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a valuable intermediate in pharmaceutical research and development. This document details the necessary starting materials, reaction conditions, and experimental protocols, presenting quantitative data in a clear and accessible format.

Core Synthetic Strategy

The most prevalent and efficient synthesis of this compound is a two-step process. The initial step involves a Knoevenagel condensation reaction between 3-fluoro-4-methoxybenzaldehyde and malonic acid to yield 3-(3-fluoro-4-methoxyphenyl)acrylic acid. The subsequent step is the catalytic hydrogenation of the acrylic acid derivative to the desired propanoic acid.

Starting Materials

The successful synthesis of this compound relies on the availability and purity of its key starting materials.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 | C₈H₇FO₂ | 154.14 | Aromatic aldehyde |

| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 | Active methylene compound |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base and solvent for condensation |

| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Catalyst for condensation |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | - | Catalyst for hydrogenation |

| Hydrogen Gas | 1333-74-0 | H₂ | 2.02 | Reducing agent for hydrogenation |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Solvent for hydrogenation |

Synthetic Pathway and Logic

The overall synthetic pathway can be visualized as a two-step sequence. The first step forms the carbon-carbon double bond of the acrylic acid intermediate, and the second step reduces this double bond to a single bond.

The Emerging Therapeutic Potential of Fluorinated Phenylpropanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide delves into the burgeoning field of fluorinated phenylpropanoic acids, a class of compounds exhibiting a wide spectrum of biological activities. From potent anti-inflammatory effects to modulation of key signaling pathways implicated in metabolic diseases and cancer, these molecules hold significant promise for the development of novel therapeutics. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Core Biological Activities and Quantitative Data

Fluorinated phenylpropanoic acids have demonstrated significant activity across several key biological targets, primarily as anti-inflammatory agents, anticancer therapeutics, and modulators of metabolic pathways. The introduction of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent phenylpropanoic acid scaffold, often leading to enhanced potency, selectivity, and metabolic stability.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism of anti-inflammatory action for many phenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. Fluorination can enhance the inhibitory potency and selectivity towards the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound(s) |

| Phenylpropionic Acid Derivatives | COX-1 | Better than Ibuprofen | Not Specified | Ibuprofen, Nimesulide |

| COX-2 | Close to Nimesulide | |||

| Celecoxib (Reference) | COX-1 | 14.93 | ~298.6 | - |

| COX-2 | 0.05 | |||

| Mefenamic Acid (Reference) | COX-1 | 29.9 | 15.1 | - |

| COX-2 | 1.98 |

Anticancer Activity: In Vitro Cytotoxicity

Several studies have highlighted the cytotoxic potential of phenylpropanoic acid derivatives against various human cancer cell lines. The data, presented as GI50 (50% growth inhibition), indicates that lipophilicity and specific substitutions on the phenyl ring play a crucial role in their anticancer activity.

| Compound Class | Cell Line | GI50 (µM) |

| Phenylpropanoic Acid Derivatives with Lipophilic Esters | Various Human Solid Tumor Cell Lines | 3.1 - 21 |

Modulation of Nuclear Receptors: PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases. Fluorination of phenylpropanoic acid-type agonists has been shown to enhance their transactivation activity.

Quantitative data for specific fluorinated phenylpropanoic acid derivatives as PPAR agonists is an active area of research, with studies indicating that strategic fluorination can significantly improve potency.

Inhibition of Inflammatory Signaling: NF-κB Pathway

The NF-κB signaling pathway is a central mediator of inflammatory responses. Inhibition of this pathway represents a key strategy for the development of anti-inflammatory drugs. While direct IC50 values for fluorinated phenylpropanoic acids on NF-κB inhibition are not extensively consolidated in single reports, the known anti-inflammatory effects of this class of compounds suggest a modulatory role in this pathway.

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of fluorinated phenylpropanoic acids.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is quantified by monitoring the oxidation of a suitable substrate, which results in a fluorescent product.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, fluorometric probe, and heme.

-

Add the test compound or reference inhibitor at various concentrations to the wells of the 96-well plate.

-

Add the appropriate COX enzyme (COX-1 or COX-2) to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately measure the fluorescence kinetics over a defined period using a plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value, the concentration of the compound that causes 50% growth inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay

Principle: This is a cell-based reporter gene assay used to quantify the activation of PPARs. Cells are co-transfected with a plasmid expressing a PPAR isotype (α, δ, or γ) and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE). Agonist binding to PPAR activates the transcription of the luciferase gene, and the resulting luminescence is measured.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmids for human PPARα, PPARδ, and PPARγ

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium

-

Test compounds and a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compounds and a reference agonist.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the fold activation relative to the vehicle control.

-

Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.

In Vivo Anti-Inflammatory Zymosan-Induced Air Pouch Model

Principle: This model creates a subcutaneous cavity (air pouch) in rodents, which mimics a synovial joint. Injection of an inflammatory agent like zymosan into the pouch induces an inflammatory response characterized by fluid accumulation (exudate) and leukocyte infiltration. The anti-inflammatory effect of a test compound is assessed by measuring the reduction in these inflammatory parameters.

Materials:

-

Rodents (mice or rats)

-

Sterile air

-

Zymosan A suspension

-

Test compounds

-

Anesthetic

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Cell counter or hemocytometer

Procedure:

-

Create a subcutaneous air pouch on the dorsum of the animal by injecting sterile air.

-

After a few days, to allow for the formation of a lining membrane, inject zymosan suspension into the pouch to induce inflammation.

-

Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a specified time before or after zymosan injection.

-

At a predetermined time point after zymosan injection, euthanize the animals and collect the exudate from the air pouch by washing with PBS.

-

Measure the volume of the collected exudate.

-

Centrifuge the exudate to pellet the cells.

-

Resuspend the cell pellet in PBS and determine the total number of leukocytes using a cell counter or hemocytometer.

-

Compare the exudate volume and leukocyte count in the treated groups to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated phenylpropanoic acids are underpinned by their interaction with key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the putative points of intervention for this class of compounds.

Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition.

Caption: NF-κB Signaling Pathway and Potential Inhibition.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion and Future Directions

Fluorinated phenylpropanoic acids represent a promising class of molecules with diverse and potent biological activities. Their ability to potently inhibit COX enzymes, modulate the NF-κB signaling pathway, and act as PPAR agonists underscores their therapeutic potential in a range of diseases, from inflammatory disorders to metabolic conditions and cancer. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of these compounds.

Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity for specific targets. Further mechanistic studies are required to fully understand their interactions with biological systems. The development of more selective and potent fluorinated phenylpropanoic acid derivatives, guided by the principles and methodologies outlined in this guide, holds the potential to deliver the next generation of innovative therapeutics.

The Crucial Role of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and application of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a key pharmaceutical intermediate. With a focus on its role in the development of high-value therapeutics, this document provides detailed experimental protocols, comprehensive data analysis, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a substituted propanoic acid derivative that has garnered significant attention in the pharmaceutical industry. Its unique structural features, including a fluorine atom and a methoxy group on the phenyl ring, make it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methoxyphenyl group can be a key pharmacophoric element or a site for further chemical modification.

This guide will delve into the specifics of this intermediate, with a primary focus on its critical role in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control purposes.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 69888-90-0 |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Spectroscopic Data:

The following tables summarize the key spectroscopic data for this compound. This data is crucial for the identification and purity assessment of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.1 | br s | 1H | -COOH |

| 7.0 - 6.9 | m | 3H | Ar-H |

| 3.8 | s | 3H | -OCH₃ |

| 2.8 | t | 2H | -CH₂-Ar |

| 2.6 | t | 2H | -CH₂-COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~152 (d) | C-F |

| ~147 | C-OCH₃ |

| ~133 | C-Ar |

| ~124 | CH-Ar |

| ~117 (d) | CH-Ar |

| ~113 | CH-Ar |

| ~56 | -OCH₃ |

| ~36 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 2935, 2850 | Medium | C-H stretch (aliphatic) |

| 1705 | Strong | C=O stretch (carboxylic acid) |

| 1610, 1510 | Medium | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (aryl ether) |

| 1180 | Strong | C-F stretch |

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 198.06 | [M]⁺ (Molecular ion) |

| 153.05 | [M - COOH]⁺ |

| 137.05 | [M - CH₂COOH]⁺ |

| 109.04 | [M - C₄H₆O₂]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its corresponding cinnamic acid derivative, 3-(3-fluoro-4-methoxyphenyl)acrylic acid.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

3-(3-fluoro-4-methoxyphenyl)acrylic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.05 - 0.1 eq by weight)

-